1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an isobutylthio group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a metal catalyst.
Introduction of the Isobutylthio Group: The isobutylthio group can be introduced via a nucleophilic substitution reaction. For example, a thiol (such as isobutylthiol) can react with a halogenated cyclobutane derivative in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent derived from the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The isobutylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isobutylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isobutylthio group can enhance lipophilicity, aiding in membrane permeability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Isopropylthio)-3,3-dimethylcyclobutane-1-carboxylic acid: Similar structure but with an isopropylthio group instead of an isobutylthio group.
1-(Isobutylthio)-2,2-dimethylcyclobutane-1-carboxylic acid: Similar structure but with different substitution on the cyclobutane ring.
Uniqueness
1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the specific positioning of the isobutylthio group and the carboxylic acid group on the cyclobutane ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H20O2S |
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Molecular Weight |
216.34 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2-methylpropylsulfanyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2S/c1-8(2)5-14-11(9(12)13)6-10(3,4)7-11/h8H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
OMIMWQZSOBPKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1(CC(C1)(C)C)C(=O)O |
Origin of Product |
United States |
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